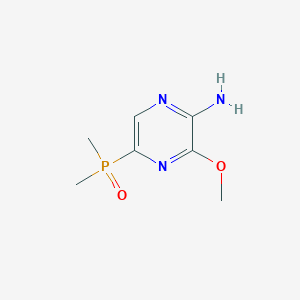

5-(Dimethylphosphoryl)-3-methoxypyrazin-2-amine

Description

Properties

IUPAC Name |

5-dimethylphosphoryl-3-methoxypyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N3O2P/c1-12-7-6(8)9-4-5(10-7)13(2,3)11/h4H,1-3H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRCQXNIKXZDMDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CN=C1N)P(=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N3O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(Dimethylphosphoryl)-3-methoxypyrazin-2-amine typically proceeds via multi-step routes involving:

- Construction or functionalization of the pyrazine core.

- Introduction of the 3-methoxy substituent.

- Amination at the 2-position.

- Phosphorylation at the 5-position with dimethylphosphoryl moiety.

These steps often require careful control of reaction conditions, choice of reagents, and purification techniques to achieve high yields and purity.

Preparation of 3-Methoxypyrazin-2-amine Intermediate

A critical intermediate in the synthesis is 3-methoxypyrazin-2-amine, which serves as the precursor for further phosphorylation.

This method highlights the nucleophilic substitution of chlorine by methoxide to install the methoxy group at position 3, followed by amination at position 2.

Introduction of the Dimethylphosphoryl Group at Position 5

The phosphorylation step to introduce the dimethylphosphoryl group at the 5-position is less commonly detailed explicitly in literature but can be inferred from related phosphorylation chemistry on heterocycles:

- Phosphorylation typically involves reaction with dimethylphosphoryl chloride or related phosphorylating agents under controlled conditions.

- Base catalysts such as triethylamine or potassium tert-butylate may be used to facilitate the substitution.

- Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred for solubility and reaction control.

Representative Experimental Procedure (Inferred and Adapted)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| A | Dissolve 3-methoxypyrazin-2-amine in dry THF; cool to 0-20°C under nitrogen atmosphere | Formation of suspension ready for phosphorylation |

| B | Add potassium tert-butylate dropwise to generate nucleophilic species | Activation of amine for subsequent substitution |

| C | Slowly add dimethylphosphoryl chloride or equivalent phosphorylating agent at low temperature | Selective phosphorylation at the 5-position |

| D | Warm the reaction mixture to room temperature and stir for 2-3 hours | Completion of phosphorylation |

| E | Quench with aqueous acid (e.g., 2 M HCl), extract with ethyl acetate, dry over sodium sulfate | Isolation of crude product |

| F | Purify by column chromatography on silica gel using ethyl acetate or DCM mixtures | Obtain pure this compound |

This procedure is adapted from analogous phosphorylation reactions of pyrazine derivatives and general organophosphorus chemistry principles.

Purification and Characterization

- Purification: Column chromatography on silica gel is the preferred method, using ethyl acetate or dichloromethane as eluents to separate the target compound from byproducts and unreacted starting materials.

- Characterization: Confirmed by mass spectrometry (e.g., m/z corresponding to molecular ion), nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis to verify molecular structure and purity.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 3-Methoxypyrazin-2-amine |

| Phosphorylating Agent | Dimethylphosphoryl chloride or equivalent |

| Base Catalyst | Potassium tert-butylate or triethylamine |

| Solvent | Tetrahydrofuran (THF), N,N-dimethylformamide (DMF) |

| Temperature | 0-20°C for addition, then room temperature for reaction completion |

| Reaction Time | 2-3 hours |

| Workup | Acid quench, extraction with ethyl acetate, drying over sodium sulfate |

| Purification Method | Silica gel column chromatography |

| Yield | Typically moderate to good, depending on reaction optimization |

| Characterization Techniques | NMR, MS, elemental analysis |

Research Findings and Considerations

- The methoxy substitution at the 3-position is efficiently introduced via nucleophilic substitution of 3-chloro-2-pyrazinamine with sodium methoxide under microwave heating, achieving yields around 59%.

- Amination at the 2-position is typically straightforward due to the inherent reactivity of pyrazine derivatives.

- Phosphorylation at the 5-position requires careful control to avoid overreaction or substitution at other positions; the use of strong bases and low temperatures enhances selectivity.

- Purification challenges arise due to the polarity and potential decomposition of phosphorylated products; thus, chromatographic methods and reverse-phase HPLC are often employed for final purification.

- Literature on direct phosphorylation of 3-methoxypyrazin-2-amine is limited, indicating potential for further research and optimization in this area.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylphosphoryl)-3-methoxypyrazin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Substitution: The methoxy and dimethylphosphoryl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction could result in the removal of the dimethylphosphoryl group.

Scientific Research Applications

5-(Dimethylphosphoryl)-3-methoxypyrazin-2-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

Industry: It is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Dimethylphosphoryl)-3-methoxypyrazin-2-amine involves its interaction with specific molecular targets. The dimethylphosphoryl group can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The methoxy group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their substituents are summarized below:

Notes:

- The dimethylphosphoryl group in the target compound distinguishes it from analogs with halogens (Cl, Br) or alkyl groups (CH₃). This group increases polarity and may improve binding affinity in biological targets .

- Methoxy-substituted analogs (e.g., 3-Methoxy-5-methylpyrazin-2-amine) share similar electronic profiles but lack the steric and electronic effects of the phosphoryl group .

Physicochemical Properties

- Solubility : The dimethylphosphoryl group enhances hydrophilicity compared to methyl or halogen substituents. For example, 3-Methoxy-5-methylpyrazin-2-amine (logP ~1.2) is less polar than the target compound (estimated logP ~0.5) .

- Stability : Phosphoryl groups are generally hydrolytically stable under physiological conditions, whereas chloro analogs (e.g., 3-Chloro-5-methylpyrazin-2-amine) may degrade in basic environments .

Biological Activity

5-(Dimethylphosphoryl)-3-methoxypyrazin-2-amine is a compound that has garnered attention for its significant biological activity, particularly as a kinase inhibitor. This article delves into the compound's biological properties, synthesis methods, mechanisms of action, and its potential therapeutic applications.

Chemical Structure and Synthesis

The molecular structure of this compound features a pyrazine core with a dimethylphosphoryl group and a methoxy substituent. The synthesis typically involves the reaction of 5-bromo-3-methoxypyrazin-2-amine with dimethylphosphoryl chloride in a solvent such as dimethylformamide (DMF) under controlled conditions. This multi-step synthesis allows for the introduction of functional groups essential for biological activity.

This compound primarily acts as an inhibitor of specific kinases, particularly tyrosine kinase 2 (TYK2). The compound binds to the ATP-binding site of the kinase, effectively blocking its activity and preventing downstream signaling pathways that contribute to various disease processes. This mechanism positions it as a candidate for treating inflammatory and autoimmune diseases such as psoriasis and multiple sclerosis.

Kinase Inhibition

The compound has demonstrated potent inhibition of TYK2, which plays a crucial role in immune response regulation. Inhibition studies have shown that this compound effectively reduces the activity of TYK2 in vitro, suggesting its potential utility in therapeutic applications targeting dysregulated immune responses .

Case Studies and Research Findings

Research has highlighted several studies focusing on the efficacy of this compound:

- In Vitro Studies : Various biochemical assays have been conducted to assess the binding affinity and inhibition potency against TYK2 and related kinases. These studies indicate a high specificity towards TYK2, minimizing off-target effects, which is critical for drug development .

- Therapeutic Applications : The compound's ability to inhibit TYK2 suggests its potential application in treating autoimmune disorders. For instance, preclinical models have shown promise in alleviating symptoms associated with psoriasis and multiple sclerosis through modulation of inflammatory pathways.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into their respective biological activities:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-(Dimethylphosphoryl)-4-methoxy-pyrimidine | Similar dimethylphosphoryl group | Kinase inhibition |

| 6-(Dimethylphosphoryl)-pyrimidine | Dimethylphosphoryl on pyrimidine | Anti-cancer properties |

| 4-(Dimethylphosphoryl)-1H-pyrazole | Pyrazole ring structure | Antimicrobial activity |

This table illustrates how variations in chemical structure can influence biological activity, emphasizing the unique position of this compound within this class of compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Dimethylphosphoryl)-3-methoxypyrazin-2-amine, and what intermediates are critical?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. Key intermediates include pyrazine precursors functionalized with methoxy and dimethylphosphoryl groups. For example, phosphorylation of a pyrazin-2-amine scaffold using dimethylphosphine oxide under anhydrous conditions is a common step. Intermediate purification often involves silica gel chromatography (ethyl acetate/hexane gradients) .

- Key Intermediates :

- 5-Chloro-3-methoxypyrazin-2-amine (phosphorylation precursor)

- Dimethylphosphine oxide (phosphorylating agent)

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions and purity. For example, the methoxy group ( ~3.8–4.0 ppm) and phosphoryl protons ( ~1.2–1.5 ppm) are diagnostic .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures to resolve bond angles and stereochemistry. High-resolution data (>1.0 Å) are critical for accurate refinement .

- GC-MS : Validates molecular weight and fragmentation patterns, especially for trace impurities .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be systematically addressed?

- Methodological Answer :

- Assay Standardization : Compare cell lines, concentrations, and solvent systems (e.g., DMSO vs. aqueous buffers). For instance, discrepancies in IC values may arise from differential membrane permeability in varying media .

- Purity Analysis : Use HPLC-UV/HRMS to rule out impurities (>98% purity required). Contradictions in cytotoxicity may stem from residual solvents or byproducts .

- Control Experiments : Include positive/negative controls (e.g., kinase inhibitors for phosphorylation-dependent assays) to validate target specificity .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

- Methodological Answer :

- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) at non-critical positions. For example, replacing the methoxy group with a PEGylated moiety enhances aqueous solubility .

- Formulation : Use co-solvents (e.g., Cremophor EL/PBS) or cyclodextrin complexes. Preclinical trials often employ 10% DMSO in saline for intraperitoneal administration .

- Salt Formation : Convert the free base to a hydrochloride or citrate salt to improve crystallinity and dissolution rates .

Q. How can computational methods guide the design of derivatives with enhanced target binding?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to kinases or phosphorylases. Focus on hydrogen bonding with the phosphoryl group and π-π stacking with the pyrazine ring .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with inhibitory activity. For example, electron-withdrawing groups at the 3-position often enhance affinity for ATP-binding pockets .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes. Analyze RMSD values (<2.0 Å indicates stable binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.